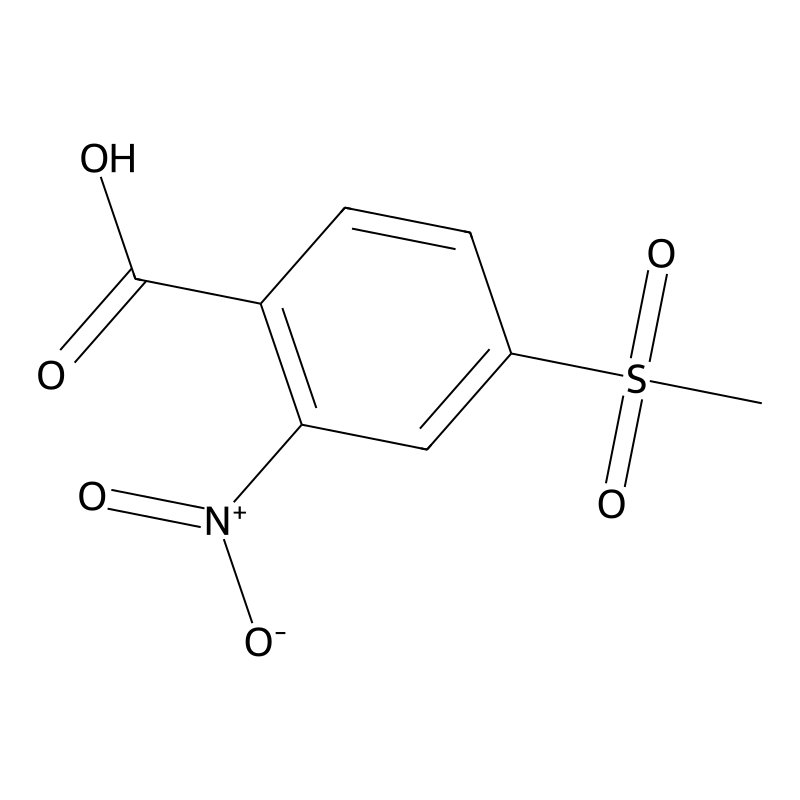2-Nitro-4-methylsulfonylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis Intermediate
2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) finds its primary application in scientific research as an intermediate for organic synthesis. Its chemical structure incorporates both a nitro group (NO2) and a methylsulfonyl group (SO2CH3), making it a valuable building block for the creation of more complex molecules [].
NMSBA is particularly useful in the synthesis of dyes, pharmaceuticals, and agricultural chemicals []. Research has explored its use in the production of mesotrione, a selective herbicide belonging to the triketone class, which is particularly effective in cornfields [].
2-Nitro-4-methylsulfonylbenzoic acid is an aromatic compound characterized by the presence of a nitro group and a methylsulfonyl group attached to a benzoic acid structure. Its chemical formula is C₈H₇N₁O₆S, and it is recognized for its role as an intermediate in various chemical syntheses, particularly in the production of pharmaceuticals, dyes, and agrochemicals. The compound exhibits significant biological activities, which have made it a subject of interest in medicinal chemistry.
The synthesis of 2-nitro-4-methylsulfonylbenzoic acid typically involves the oxidation of 2-nitro-4-methylsulfonyl toluene. This process can be catalyzed by various agents, including hydrogen peroxide in the presence of copper oxide and aluminum oxide as catalysts, yielding the target compound with notable efficiency (up to 78.3% yield) . Another method employs a transition metal oxide catalyst in a sulfuric acid medium, where oxygen is introduced during the reaction, achieving high yields while minimizing waste .
Reaction Equation
The general reaction can be summarized as follows:
2-Nitro-4-methylsulfonylbenzoic acid has demonstrated various biological activities. It is known to exhibit anti-inflammatory properties and has been studied for its potential use in treating conditions associated with inflammation and pain . Additionally, due to its structural features, it may interact with biological systems in ways that could be leveraged for therapeutic applications.
Several synthesis methods for 2-nitro-4-methylsulfonylbenzoic acid have been documented:
- Oxidation with Hydrogen Peroxide: Utilizing hydrogen peroxide as an oxidant in the presence of copper oxide/aluminum oxide catalysts .
- Catalytic Oxidation: Involves using transition metal oxides under controlled conditions with sulfuric acid as a solvent .
- Nitration followed by Oxidation: A two-step process where 2-nitro-4-methylsulfonyltoluene undergoes nitration followed by oxidation using potassium permanganate .
These methods vary in terms of yield, efficiency, and environmental impact, with some emphasizing reduced waste generation and improved safety profiles.
2-Nitro-4-methylsulfonylbenzoic acid serves as an important intermediate in:
- Pharmaceutical Synthesis: It is utilized in the development of anti-inflammatory drugs and other therapeutic agents.
- Dye Production: The compound's unique chemical structure allows it to be used in synthesizing various dyes.
- Agricultural Chemicals: It plays a role in producing pesticides and herbicides due to its biological activity.
Studies on the interactions of 2-nitro-4-methylsulfonylbenzoic acid with biological systems have indicated potential pathways through which it exerts its effects. Research has focused on its anti-inflammatory properties and how it may modulate biochemical pathways related to inflammation . Further investigation into its interactions at the molecular level could provide insights into its therapeutic potential.
Several compounds share structural similarities with 2-nitro-4-methylsulfonylbenzoic acid. Here are some notable examples:
| Compound Name | Chemical Structure Features | Unique Aspects |
|---|---|---|
| 2-Nitrobenzoic Acid | Nitro group on benzoic acid | Simpler structure, primarily used as an intermediate. |
| 4-Methylsulfonylbenzoic Acid | Methylsulfonyl group on benzoic acid | Lacks the nitro group; used in similar applications but with different properties. |
| 3-Nitro-4-methylbenzoic Acid | Nitro group at position three | Different position of nitro group affects reactivity and properties. |
| Thiamphenicol | Contains both nitro and sulfonyl groups | Antibiotic properties; used clinically unlike 2-nitro-4-methylsulfonylbenzoic acid. |
These compounds highlight the unique features of 2-nitro-4-methylsulfonylbenzoic acid, particularly its combined nitro and methylsulfonyl functionalities that enhance its reactivity and biological activity compared to others.
2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) was first synthesized in the mid-20th century, with early synthetic methods involving nitric acid-mediated oxidation of 2-nitro-4-methylsulfonyltoluene (NMST). The compound gained prominence in the 1990s as a critical intermediate in agrochemical production, particularly for the herbicide Mesotrione. Initial industrial processes faced challenges such as low selectivity and hazardous byproducts, prompting refinements in catalytic systems and reaction conditions over subsequent decades.
Structural Identification and Nomenclature
NMSBA (CAS: 110964-79-9) has the molecular formula $$ \text{C}8\text{H}7\text{NO}_6\text{S} $$ and a molecular weight of 245.21 g/mol. Its IUPAC name is 4-(methylsulfonyl)-2-nitrobenzoic acid, reflecting the substituents on the benzene ring:
- A carboxylic acid group at position 1
- A nitro group ($$-\text{NO}_2$$) at position 2
- A methylsulfonyl group ($$-\text{SO}2\text{CH}3$$) at position 4.
Common synonyms include 4-methanesulfonyl-2-nitrobenzoic acid and o-nitro-p-methylsulfonyl benzoic acid.
Academic and Industrial Significance
NMSBA is indispensable in synthetic chemistry for:
- Agrochemicals: Serving as the primary precursor for Mesotrione, a triketone herbicide used in corn cultivation.
- Pharmaceuticals: Acting as an intermediate in glycogen phosphorylase inhibitors and other bioactive molecules.
- Dyes: Contributing to sulfonated azo dye synthesis due to its electron-withdrawing groups.Annual global production exceeds 10,000 metric tons, driven by demand for Mesotrione.
XLogP3
GHS Hazard Statements
H315 (82.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (17.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








